![molecular formula C19H24ClNO3 B2671064 1-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride CAS No. 1177631-51-4](/img/structure/B2671064.png)
1-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups attached to the phenyl ring. These include a hydroxy group, an amino group, and a propoxy group . The presence of these groups likely contributes to the compound’s unique properties and potential applications.Scientific Research Applications
- A recent study reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown.
- Researchers use it for determining analyte levels in environmental water samples, wastewater samples, and human/animal biological samples through various chromatography techniques .
- The systematic name of our compound involves complex nomenclature. Understanding its structure and substituents aids in predicting its behavior and reactivity .
Organic Synthesis and Protodeboronation
Analytical Standard in Environmental and Biological Samples
Nomenclature and Structural Insights
properties
IUPAC Name |
1-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(22)13-23-19-10-8-17(9-11-19)15(2)21;/h3-11,14,18,20,22H,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUIWZGEZNVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)C(=O)C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride |
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